1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Overview
Description
The compound “1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It includes a piperidine ring, a pyridine ring, an oxadiazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Scientific Research Applications
Anticancer Applications
The compound has been evaluated for its potential as an anticancer agent. The synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, including compounds related to the specified chemical, has shown promise in anticancer studies. These compounds were tested for their anticancer potential, with some displaying strong activity relative to known anticancer agents like doxorubicin (Rehman et al., 2018). Additionally, 1,3,4-oxadiazole bearing compounds, including those with piperidine-4-carboxylic acid components, have been synthesized and screened for their inhibitory activity against butyrylcholinesterase (BChE), which is significant in cancer research for their potential therapeutic implications (Khalid et al., 2016).
Antimicrobial and Antimycobacterial Activity
Compounds incorporating the 1,3,4-oxadiazole and piperidine-4-carboxylic acid moieties have also been investigated for their antimicrobial and antimycobacterial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This includes potential activity against Mycobacterium tuberculosis, suggesting a role in combating tuberculosis and related bacterial infections (Gezginci et al., 1998).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrrolidine moieties, have been found to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
Compounds with similar structures have been found to have good bioavailability and favorable adme properties .
Result of Action
Compounds with similar structures have been found to exert a variety of biological effects, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic activities .
Properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-6-14(7-5-13)17-22-19(27-23-17)16-3-2-10-21-18(16)24-11-8-15(9-12-24)20(25)26/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFSFMOZPFQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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